molecular formula C13H13FO2 B15261924 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one CAS No. 1227935-81-0

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

Cat. No.: B15261924
CAS No.: 1227935-81-0
M. Wt: 220.24 g/mol
InChI Key: PWRKFJHPYUYJHE-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorine atom in the structure adds to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated benzopyran derivative, the cyclization can be achieved using a strong acid or base as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their function. The spiro linkage provides a rigid structure that can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol
  • 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]
  • 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]

Uniqueness

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one stands out due to its specific spiro linkage and the position of the fluorine atom, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1227935-81-0

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

7-fluorospiro[3H-chromene-2,1'-cyclopentane]-4-one

InChI

InChI=1S/C13H13FO2/c14-9-3-4-10-11(15)8-13(5-1-2-6-13)16-12(10)7-9/h3-4,7H,1-2,5-6,8H2

InChI Key

PWRKFJHPYUYJHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)F

Origin of Product

United States

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